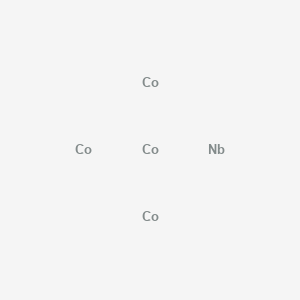

Cobalt;niobium

Description

Contextualization of Cobalt-Niobium Intermetallic and Composite Systems

Cobalt-niobium (Co-Nb) systems comprise a family of materials that includes intermetallic compounds and composites, which are the subject of significant research and development. These materials are formed through the metallurgical combination of cobalt, a transition metal known for its magnetic properties and high-strength superalloys, and niobium, a refractory metal recognized for its exceptional heat and wear resistance. niobium.techamericanelements.comcorrotherm.co.uk The interaction between cobalt and niobium can result in the formation of several stable intermetallic phases, which are compounds with ordered crystal structures.

Key intermetallic compounds identified in the Co-Nb binary system include Co₂Nb and Co₇Nb₂. researchgate.net The Co₂Nb Laves phase is particularly complex, existing in several crystallographic forms, including the C14 (hexagonal), C15 (cubic), and C36 (di-hexagonal) structures, often denoted as γCo₂Nb, βCo₂Nb, and αCo₂Nb, respectively. researchgate.net The formation of these specific phases is dependent on temperature and composition. Other intermetallic phases have also been reported in various studies. researchgate.net

Beyond binary intermetallics, cobalt and niobium are crucial constituents in more complex systems. These include:

Amorphous Alloys: Rapid solidification of molten alloys containing cobalt, niobium, and other elements like boron and silicon can produce amorphous ferromagnetic alloys. google.com These materials lack a long-range ordered crystalline structure. google.com

Multi-component Alloys: Niobium is a vital alloying element in cobalt-based superalloys. niobium.tech It contributes to strengthening through solid-solution effects and the formation of strengthening precipitates. niobium.techcorrotherm.co.uk Ternary and quaternary systems, such as Co-Al-Nb and Co-Al-Mo-Nb, are being explored to create new high-performance alloys. scientific.net

Composite Materials: Co-Nb composites consist of distinct phases, where one phase acts as a matrix and the other as reinforcement. scirp.org This can involve embedding hard intermetallic particles, such as Co-Nb compounds, within a more ductile metallic matrix. scirp.org Layered composites of niobium and other metals can also be fabricated for specific high-temperature applications. mdpi.com

The synthesis of these materials is achieved through various advanced manufacturing techniques. These methods include conventional casting and arc melting, powder metallurgy, rapid solidification to create amorphous ribbons, and self-propagating high-temperature synthesis (SHS). google.comscirp.orgresearchgate.net

Significance in Contemporary Materials Science and Engineering

The scientific interest in cobalt-niobium systems stems from their unique and advantageous combination of physical, mechanical, and chemical properties, which makes them suitable for a wide range of demanding applications. Their significance is evident across several key areas:

High-Temperature Applications: Niobium's high melting point and stability at elevated temperatures make Co-Nb alloys and composites prime candidates for use in extreme environments. corrotherm.co.uknikon-slm-solutions.com They are utilized in components for aircraft engines, gas turbines, and liquid-fuelled rockets, where materials must resist creep, thermal fatigue, and oxidation at temperatures exceeding 1000°C. niobium.techcorrotherm.co.uknikon-slm-solutions.com

Magnetic Materials: Amorphous Co-Nb based alloys exhibit excellent soft magnetic properties, including high magnetic permeability and low coercivity. google.com These characteristics are highly desirable for applications in electronic article surveillance (EAS) systems, magnetic sensors, and other electronic components where efficient magnetic performance is critical. google.com

Wear and Corrosion Resistance: The inherent hardness of intermetallic phases and the protective oxide layers that can form on niobium-containing alloys contribute to their high wear and corrosion resistance. google.comnikon-slm-solutions.com This makes them valuable for components subjected to harsh mechanical and chemical conditions. scirp.org

Advanced Manufacturing: The study of Co-Nb systems is pushing the boundaries of materials processing. Techniques like additive manufacturing (3D printing) are being used to create complex components from niobium-based alloys for the aerospace and defense industries. nikon-slm-solutions.com Furthermore, novel synthesis methods like SHS offer low-cost and rapid production routes for these advanced materials. scirp.org

Biomedical Applications: Modified cobalt-chromium alloys containing niobium are being investigated for biomedical implants. The addition of niobium can enhance properties like corrosion resistance and wear resistance, which are crucial for the longevity and biocompatibility of medical devices. researchgate.net

Energy Storage: Beyond metallic alloys, oxides containing both cobalt and niobium, such as Co₀.₅Nb₂₄.₅O₆₂, are showing promise as high-rate anode materials for lithium-ion batteries. These materials offer high capacity and excellent cycling stability, addressing the need for next-generation energy storage solutions. acs.org

The ongoing research into Co-Nb systems, from fundamental phase equilibria studies to the development of new alloy compositions and processing techniques, highlights their strategic importance in advancing materials technology for critical and high-performance sectors. researchgate.netdtic.milresearchgate.net

Structure

2D Structure

Properties

CAS No. |

66273-51-6 |

|---|---|

Molecular Formula |

Co4Nb |

Molecular Weight |

328.63915 g/mol |

IUPAC Name |

cobalt;niobium |

InChI |

InChI=1S/4Co.Nb |

InChI Key |

OFWANIXEWSOOAD-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Co].[Co].[Co].[Nb] |

Origin of Product |

United States |

Synthesis and Advanced Fabrication Methodologies for Cobalt Niobium Based Materials

Vapor Deposition Techniques

Vapor deposition techniques are crucial for creating high-quality, thin films and multilayered structures of cobalt-niobium materials. These methods offer precise control over film thickness, composition, and microstructure, which are essential for applications in electronics, optics, and data storage.

Sputtering Processes for Cobalt-Niobium Thin Films and Alloys

Sputtering is a physical vapor deposition (PVD) process where atoms are ejected from a solid target material by bombardment with energetic ions. nanografi.com This technique is widely used to deposit thin films of cobalt-niobium and its alloys onto various substrates. The process typically involves creating a plasma, often from an inert gas like argon, which ionizes the gas atoms. These ions are then accelerated towards the target, causing atoms of the target material to be "sputtered" off and deposited onto the substrate. nanografi.com

Sputtering targets can be composed of cobalt-niobium alloys or a combination of materials like cobalt, niobium, and zirconium. samaterials.comamericanelements.com These targets are engineered for advanced thin-film deposition and are used in the manufacturing of semiconductors, optical coatings, and microelectronics. samaterials.com The composition of the target material directly influences the properties of the deposited film. For instance, Co-Nb-Zr sputtering targets are known to provide excellent film uniformity and high purity. samaterials.com

The sputtering process can be tailored to achieve specific film properties. Key parameters include the type of sputtering (e.g., DC, RF, magnetron), the working pressure, and the substrate temperature. nanografi.comnih.gov For example, in magnetron sputtering, a magnetic field is used to confine the plasma close to the target, which increases the sputtering rate. nanografi.com High Power Impulse Magnetron Sputtering (HIPIMS) is an advanced technique that uses high power pulses to create a dense plasma, resulting in smooth films with well-aligned grains. cern.ch The properties of niobium thin films, such as crystallinity and electrical conductivity, have been shown to be significantly influenced by the deposition temperature during radio-frequency magnetron sputtering. nih.gov

Table 1: Sputtering Techniques for Cobalt-Niobium Based Materials

| Sputtering Technique | Description | Key Advantages |

| DC Diode Sputtering | Uses a direct current voltage to create a plasma between the target and substrate. nanografi.com | Simple and cost-effective. |

| RF Sputtering | Employs a high-frequency alternating field, suitable for insulating materials. nanografi.com | Can sputter a wider range of materials. |

| Magnetron Sputtering | Utilizes a magnetic field to enhance plasma density and increase deposition rates. nanografi.com | Higher deposition rates and lower substrate heating. |

| HIPIMS | A pulsed power technique that generates a high-density metal plasma. cern.ch | Produces dense, smooth films with excellent adhesion. |

Electron-Beam Evaporation for Multilayered Cobalt-Niobium Structures

Electron-beam (e-beam) evaporation is another PVD technique used to create multilayered structures of cobalt and niobium. osti.gov In this process, a high-energy electron beam is directed at the source material in a vacuum, causing it to evaporate. The vaporized atoms then travel in a straight line and condense on the substrate, forming a thin film. sputtertargets.net This method is particularly well-suited for creating compositionally modulated films by alternately depositing layers of different materials, such as cobalt and niobium. osti.gov

A key advantage of e-beam evaporation is its ability to achieve high deposition rates and produce high-purity films, as the source material is heated directly without contact with a crucible, minimizing contamination. sputtertargets.net This technique has been successfully used to prepare multilayered Co-Nb films with nominal thicknesses of 50 Å for cobalt and 24 Å for niobium. osti.gov Such structures are of interest for their magnetic properties. osti.gov

The fabrication of superconductor-ferromagnet heterostructures, such as those involving niobium and cobalt, has been demonstrated using e-beam evaporation. researchgate.net These studies show that polycrystalline niobium thin films with high superconducting critical temperatures can be reliably produced. researchgate.net The process allows for the creation of high-quality, low-thickness multilayers, which are important for spintronic applications. researchgate.net

Table 2: Parameters for Electron-Beam Evaporation of Co-Nb Multilayers

| Parameter | Value/Range | Reference |

| Nominal Co Layer Thickness | 50 Å | osti.gov |

| Nominal Nb Layer Thickness | 24 Å | osti.gov |

| Vacuum Condition | Ultra-high vacuum | osti.gov |

| Substrate | Unheated thermally oxidized Si | researchgate.net |

| Substrate Temperature (during growth) | 300 K | beilstein-journals.org |

Solution-Based and Electrochemical Approaches

Solution-based and electrochemical methods offer alternative routes to synthesize cobalt-niobium materials, often at lower temperatures and with simpler equipment compared to vapor deposition techniques. These approaches are particularly useful for producing powders, nanoparticles, and specific coatings.

Co-precipitation Synthesis of Cobalt Niobate Solids

Co-precipitation is a wet chemical method used to synthesize cobalt niobate (CoNb2O6) solids. scielo.brscielo.brconicet.gov.ar This technique involves the simultaneous precipitation of cobalt and niobium precursors from a solution. Typically, aqueous solutions of cobalt nitrate (B79036) and niobium oxalate (B1200264) are used as the metal precursors. scielo.brscielo.brconicet.gov.ar A precipitating agent, such as ammonium (B1175870) hydroxide (B78521), is added to the solution to induce the formation of insoluble hydroxides. scielo.brscielo.brconicet.gov.ar

The process parameters, including pH, temperature, and the ratio of precursors, are carefully controlled to obtain the desired stoichiometry and phase. For example, a pH of 9.0 is maintained during the mixing of the solutions. scielo.brscielo.br After precipitation, the mixture is heated to evaporate the solvent, followed by drying and calcination at high temperatures (e.g., 800 °C) to form the final cobalt niobate solid. scielo.brscielo.br This method has been used to produce CoNb solids with a Co:Nb atomic ratio of 2:7. scielo.brscielo.br The resulting materials can be used as catalysts. scielo.brconicet.gov.arresearchgate.net

Table 3: Co-precipitation Synthesis of Cobalt Niobate

| Step | Description | Parameters | Reference |

| 1. Precursor Preparation | Dissolving cobalt nitrate and niobium oxalate in a solvent. | - | scielo.brscielo.br |

| 2. Precipitation | Adding ammonium hydroxide to the precursor solution under stirring. | pH = 9.0 | scielo.brscielo.br |

| 3. Heating | Heating the mixture to evaporate excess solvent. | 90 °C | scielo.brscielo.br |

| 4. Drying | Drying the material to remove residual moisture. | 120 °C for 24 h | scielo.brscielo.br |

| 5. Calcination | Heating the dried material to form the final crystalline solid. | 800 °C for 2 h | scielo.brscielo.br |

Electrodeposition of Cobalt Nanoparticles on Niobium Films

Electrodeposition is a technique where a thin film or nanoparticles are deposited onto a conductive substrate from an electrolyte solution by applying an electric current. This method can be used to deposit cobalt nanoparticles onto niobium films. researchgate.net The process involves using an electrolytic bath containing cobalt ions, such as from cobalt sulfate (B86663) or cobalt chloride solutions. researchgate.net

The morphology, crystal orientation, and size of the deposited cobalt nanoparticles are influenced by several factors, including the composition of the electrolyte bath, pH, current density, and deposition potential. researchgate.netnih.gov For instance, in sulfate baths, the preferred crystal orientation of cobalt can be changed by adjusting the deposition overpotential. researchgate.net In contrast, chloride baths may show less dependence of crystal orientation on the deposition potential. researchgate.net This technique allows for the controlled growth of cobalt nanostructures on niobium surfaces, which is relevant for applications in catalysis and magnetic materials. researchgate.net

Powder Metallurgy and High-Temperature Processing

Powder metallurgy is a fabrication process that involves producing metal powders and then consolidating them into a desired shape through compaction and sintering. This technique is particularly useful for creating materials with high melting points or complex compositions that are difficult to produce through conventional melting and casting methods. samaterials.com

In the context of cobalt-niobium materials, powder metallurgy is employed to produce cobalt-based alloys reinforced with niobium carbides. imp.kiev.ua This process involves mixing cobalt powder with niobium carbide powder and then sintering the mixture at high temperatures. The resulting alloys exhibit high hardness and heat resistance, making them suitable for applications in the aviation industry. imp.kiev.ua The properties of these powder alloys, such as hardness and wear resistance, can be tailored by adjusting the content of the carbide phase. imp.kiev.ua

High-temperature processing is often a subsequent step to powder metallurgy or other synthesis methods to achieve the final desired microstructure and properties. For Co-Nb alloys, this can involve heat treatments like solution treatment and aging. mdpi.com For example, Co-Ti-V alloys with niobium additions are subjected to solution treatment at 1100 °C followed by aging at 870 °C to develop a dual-phase microstructure that enhances their mechanical properties at elevated temperatures. mdpi.com Such high-temperature processing is crucial for developing intermetallic compounds for use in aerospace and other high-performance applications. icas.orgresearchgate.netresearchgate.net

Hot Compaction of Cobalt-Niobium Carbide Powders

Hot compaction is a powder metallurgy process utilized to produce dense cobalt-niobium carbide components. This technique involves the simultaneous application of high temperature and pressure to a powder mixture, promoting particle bonding and densification. The resulting materials are designed for applications requiring high wear resistance, particularly at elevated temperatures, such as in gas turbine engines. scinn-eng.org.uascinn-eng.org.ua

Research into powder cobalt alloys reinforced with niobium carbide has explored the effects of carbide content and processing parameters on the final material properties. scinn-eng.org.uascinn-eng.org.ua In these studies, powders of cobalt, chromium, aluminum, iron, and niobium carbide are mixed and then subjected to hot compaction. scinn-eng.org.ua The grain size of the initial metal and carbide powders is typically kept below 10–20 µm. researchgate.net

The heat resistance of these alloys at 1100 °C is a critical performance metric. scinn-eng.org.ua It has been observed that the heat resistance of alloys containing 30 to 70 vol.% niobium carbide is influenced by the carbide content. scinn-eng.org.uascinn-eng.org.ua However, a more significant factor impacting heat resistance is the porosity of the final compacted material; an increase in porosity leads to a decrease in heat resistance, regardless of the carbide type or content. scinn-eng.org.ua

The hardness of these cobalt-niobium carbide alloys has been investigated over a temperature range from room temperature up to 1150°C. researchgate.net The amount of niobium carbide, typically between 30 and 50 vol.%, affects the hardness of the alloys at various temperatures. researchgate.net Unsurprisingly, temperature is the most dominant factor affecting hardness, with an increase in temperature leading to a reduction in hardness for all compositions. researchgate.net The structure formed upon the crystallization of the cobalt-niobium carbide eutectic is credited for the wear and heat resistance of these alloys at temperatures up to 1100°C. researchgate.net

For context, similar studies on cobalt alloys with titanium carbide have shown that they possess higher heat resistance compared to those with niobium carbide. scinn-eng.org.uascinn-eng.org.ua

Table 1: Factors Influencing Properties of Hot Compacted Cobalt-Niobium Carbide Alloys

| Property | Influencing Factor | Observation |

|---|---|---|

| Heat Resistance | Porosity | Increased porosity decreases heat resistance. scinn-eng.org.ua |

| Heat Resistance | Carbide Content (30-70 vol.%) | Influences heat resistance. scinn-eng.org.uascinn-eng.org.ua |

| Hardness | Temperature | Increased temperature decreases hardness. researchgate.net |

| Hardness | Carbide Content (30-50 vol.%) | Affects hardness at various temperatures. researchgate.net |

Solid-State Diffusion and Intermetallic Phase Formation in Cobalt-Niobium Systems

Solid-state diffusion is a fundamental process governing the formation of intermetallic phases in the cobalt-niobium system. When diffusion couples of cobalt and niobium are subjected to high temperatures, a multiphase diffusion reaction occurs, leading to the formation and growth of various intermetallic compounds at the interface. researchgate.net

Investigations using optical metallography and electron probe microanalysis have identified several intermetallic phases within the Co-Nb system. researchgate.net The dominant phases that form in the diffusion zone are Co₂Nb and Co₇Nb₂. researchgate.net The growth of these layers has been observed to follow a parabolic relationship with time, and their growth constants have been determined at different temperatures. researchgate.net Another compound, Co-Nb, has also been observed, but its layer thickness typically remains limited to a few micrometers. researchgate.net

The Co-Nb phase diagram reveals the existence of multiple intermetallic compounds. iaea.org Early assessments identified three such phases. researchgate.net However, later research expanded on this, discovering additional intermetallic phases. researchgate.net The Co₂Nb Laves phase, for instance, can exist in different crystal structures, including C14, C15, and C36 types. researchgate.netmdpi.com The formation of these phases is highly dependent on temperature and composition. For example, in Co-Al-Nb and Co-Al-Nb-Mo systems, the Co₂Nb Laves phase (with C14 and C36 structures) was detected after vacuum solution treatment at 1250 °C for 30 hours. mdpi.comurfu.ru

Interdiffusion studies are crucial for determining the diffusion parameters in the various phases. The integrated diffusion coefficients for the Co₇Nb₂ phase, which has a very narrow composition range, have been calculated at different temperatures. researchgate.net For the Co₂Nb Laves phase, interdiffusion coefficients have been determined at various compositions. researchgate.net It has been noted that in all the phases, niobium exhibits a lower diffusion rate. researchgate.net

Table 2: Intermetallic Phases in the Cobalt-Niobium System

| Phase | Crystal Structure(s) | Formation Notes |

|---|---|---|

| Co₂Nb | Laves (C14, C15, C36) | Dominant phase in diffusion couples; C14 and C36 structures observed after heat treatment at 1250°C. researchgate.netmdpi.comurfu.ru |

| Co₇Nb₂ | - | Dominant phase in diffusion couples; exhibits parabolic layer growth. researchgate.net |

| Co-Nb | - | Forms as a thin layer (a few μm). researchgate.net |

Advanced Characterization Techniques for Cobalt Niobium Materials

Structural and Morphological Probes

Understanding the crystal structure and physical form of cobalt-niobium compounds is fundamental to controlling their properties. Techniques like X-ray diffraction and various forms of electron microscopy are indispensable for this purpose.

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM, HRTEM)

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases present in cobalt-niobium materials. By analyzing the diffraction patterns of X-rays interacting with the material's crystal lattice, researchers can determine the specific compounds formed. For instance, in cobalt niobate systems, XRD can identify phases such as CoNb2O6, Co4Nb2O9, Nb2O5, and Co3O4. scielo.brscielo.br The addition of other elements, like in Co(NixZn1−x)Nb4O12, can be shown by XRD to result in a columbite-type structure. cambridge.org Furthermore, XRD is used to track the evolution of microstructure during processes like mechanical alloying of Fe-Co-Nb-B systems, revealing the formation of nanostructured phases. nih.gov The technique can also confirm the successful synthesis of amorphous alloys, such as Co65Nb23B13, by observing the disappearance of sharp diffraction peaks. ufms.br

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface morphology. In the study of cobalt niobate solids, SEM images have revealed the presence of particle agglomerates with irregular shapes. scielo.br For nanocomposite films of lead-metaniobate and cobalt-ferrite, SEM can be used to determine film thickness and observe the distribution of different phases. uminho.pt When functionalized with organic extracts, SEM analysis of Niobium Nitrogen-doped Titanium Dioxide (Nb-N-TiO2) nanoparticles showed a distinct triangular aggregation pattern. nih.gov

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer even greater magnification, allowing for the visualization of the internal structure and crystal lattice of materials. TEM has been used to study the microstructure of Ti-Cr-Nb alloys synthesized by ball-milling. scielo.br HRTEM studies on cobalt niobate/reduced graphene oxide composites have shown sphere-like CoNb2O6 particles at the nanoscale. researchgate.net In sandwich-structured cobalt porphyrin/niobium molybdate (B1676688) nanosheets, HRTEM has revealed clear lattice fringes, confirming the crystalline nature and the absence of phase segregation. cambridge.org These techniques are also crucial for observing the morphology and crystalline structure of nanoparticles, such as the octahedral shape of Co-CoO nanoparticles confined within carbon nanotubes. nih.gov

The following table summarizes the key applications of these techniques in the study of cobalt-niobium materials.

| Technique | Application | Key Findings | References |

| XRD | Phase identification | Identified CoNb2O6, Co4Nb2O9, Nb2O5, and Co3O4 phases in cobalt niobate systems. Confirmed columbite structure in doped niobates. | scielo.brscielo.brcambridge.org |

| SEM | Surface morphology | Revealed irregular particle agglomerates in cobalt niobates and determined film thickness in nanocomposites. | scielo.bruminho.pt |

| TEM/HRTEM | Internal structure and lattice imaging | Visualized nanoscale CoNb2O6 particles and confirmed the crystalline integrity of complex nanocomposites. | researchgate.netcambridge.org |

Elemental and Compositional Analysis (EDS, XPS, AES, ICP-MS)

Determining the elemental makeup and surface composition of cobalt-niobium materials is crucial for understanding their chemical properties and performance.

Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM or TEM, provides elemental analysis of microscopic areas of a sample. In cobalt niobate materials, EDS has been used to evaluate the surface atomic distribution and determine atomic ratios like Co/Nb. scielo.brscielo.br For Co-Fe-B solid solutions, EDS analysis confirmed homogeneous distributions of cobalt and iron. rsc.org Similarly, in studies of Co-Al-Mo-Nb alloys, EDS was employed to investigate phase transitions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and chemical (oxidation) states of the elements within the top 10 nanometers of the surface. thermofisher.com For cobalt niobate systems, XPS can be used to identify the oxidation states of cobalt, which can exist as Co(II) and Co(III). arxiv.orgmathnet.ru In the analysis of γ-alumina supported Co(Ni)MoS catalysts, XPS was instrumental in identifying and quantifying the chemical differences between fresh and air-exposed samples. thermofisher.com

Auger Electron Spectroscopy (AES) is another surface analysis technique that identifies elemental composition by measuring the energy of emitted Auger electrons. libretexts.org It is highly sensitive to the first few atomic layers of a material. cern.ch AES has been utilized to probe the chemical composition of the topmost atomic layers of niobium samples, revealing the presence of impurities like sulfur. aps.org The technique is particularly useful for analyzing the surface of thin films and understanding interdiffusion and second-phase formation in material interfaces. asminternational.org

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the concentrations of a wide range of metals and several non-metals in liquid samples at very low levels. wikipedia.org It can detect elements at parts-per-trillion concentrations. labtesting.com ICP-MS is suitable for the quantitative analysis of trace elements in various materials, including geological samples and solvents, and can measure elements like cobalt and niobium. researchgate.netmeasurlabs.commeasurlabs.com

A summary of these elemental analysis techniques is provided in the table below.

| Technique | Principle | Information Obtained | Typical Application in Co-Nb Systems | References |

| EDS | Analysis of characteristic X-rays | Elemental composition and distribution | Determining Co/Nb atomic ratios and elemental mapping. | scielo.brscielo.brrsc.org |

| XPS | Analysis of photo-emitted electrons | Surface elemental composition and chemical states | Identifying oxidation states of cobalt (Co(II), Co(III)). | thermofisher.comarxiv.orgmathnet.ru |

| AES | Analysis of Auger electrons | Elemental composition of the outermost atomic layers | Detecting surface impurities and analyzing thin films. | cern.chaps.orgasminternational.org |

| ICP-MS | Mass analysis of ionized atoms | Ultra-trace elemental concentrations | Quantitative analysis of Co and Nb in digested samples. | wikipedia.orgresearchgate.netmeasurlabs.com |

Spectroscopic Investigations

Spectroscopic techniques are vital for probing the vibrational properties and surface composition of cobalt-niobium materials, offering insights into their bonding and structure.

Raman Spectroscopy of Cobalt Niobate Systems

Raman spectroscopy is a powerful non-destructive technique that provides information about the crystalline structure and vibrational modes of a material. In the study of cobalt niobate systems, Raman spectra can reveal the presence of different phases and structural distortions. scielo.br For instance, absorption bands at specific wavenumbers can be attributed to both niobium and cobalt species, corresponding to structures like CoNb2O6, Co3O4, and Co4Nb2O9. scielo.br The presence of a peak around 780 cm⁻¹ in lead cobalt niobate has been linked to nanoscale chemical ordering of cobalt and niobium. arxiv.org In cobalt-doped iron niobate, Raman spectroscopy confirmed the formation of the FeNbO4 phase and showed no significant changes in the spectral profile upon doping. iku.edu.tr

Key Raman bands observed in cobalt niobate systems include:

870 cm⁻¹: Attributed to niobium species, likely in an orthorhombic cobalt niobate structure. scielo.br

780 cm⁻¹: Can indicate a niobium oxide (Nb2O5) phase or nanoscale chemical ordering. scielo.brarxiv.org

700-190 cm⁻¹: Peaks in this region can be related to cobalt oxide (Co3O4). scielo.br

186-145 cm⁻¹: Can be associated with niobium oxide (NbO2). scielo.br

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. This technique is useful for identifying functional groups and the bonding environment within a material. In the context of cobalt-niobium materials, FTIR has been used to characterize the interaction between components in composites. For example, in CoTMPyP/[NbMoO6]⁻ nanosheets, FTIR spectra confirmed the successful intercalation of cobalt porphyrin molecules into the niobate layers by showing characteristic peaks of both components. cambridge.org In studies of functionalized Niobium Nitrogen-doped Titanium Dioxide (Nb-N-TiO2) nanoparticles, FTIR analysis revealed distinctive peaks associated with vibrations linked to the Nb-N bond. nih.gov The spectra of niobium oxides typically show a broad band around 675 cm⁻¹, assigned to the vibrations of Nb-O-Nb bridges. researchgate.net

Auger Electron Spectroscopy (AES) for Surface Composition Analysis

As mentioned previously, Auger Electron Spectroscopy (AES) is a premier technique for determining the elemental composition of the very near-surface region of a material, typically the top 0.5 to 5 nanometers. asminternational.org It operates by analyzing the energy of Auger electrons emitted from a surface when bombarded by a high-energy electron beam. libretexts.org This high surface sensitivity makes it ideal for detecting surface contamination and analyzing the composition of thin films. asminternational.org In studies involving niobium, AES has been used to identify non-uniform layers of sulfur contamination on the surface. aps.org The technique can distinguish elements except for hydrogen and helium and, in some cases, provide information about the chemical state of the detected elements. asminternational.org

The following table summarizes the key findings from spectroscopic investigations of cobalt-niobium materials.

| Technique | Key Findings | References |

| Raman Spectroscopy | Identified vibrational modes corresponding to CoNb2O6, Co3O4, Co4Nb2O9, and Nb2O5 phases. Detected nanoscale chemical ordering. | scielo.brscielo.brarxiv.orgiku.edu.tr |

| FTIR Spectroscopy | Confirmed intercalation of molecules in layered niobates and identified bonding in functionalized nanoparticles. | nih.govcambridge.org |

| Auger Electron Spectroscopy (AES) | Detected ultra-thin surface contamination layers and analyzed near-surface elemental composition. | aps.orgasminternational.org |

Thermal and Mechanical Characterization

The thermal and mechanical stability and transformations of Co-Nb alloys are crucial for their processing and application. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA/DTA) are pivotal in understanding these characteristics.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA/DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are fundamental in studying the thermal properties of Co-Nb alloys by measuring heat flow and temperature differences, respectively, between a sample and a reference material as a function of temperature. xrfscientific.comlabmanager.comscribd.com These techniques are instrumental in identifying phase transitions, such as melting, crystallization, and solid-state transformations. xrfscientific.comdntb.gov.uaurfu.ru Thermogravimetric Analysis (TGA), on the other hand, monitors changes in the mass of a sample as it is heated, providing information on thermal stability and decomposition. labmanager.comcirad.frsemanticscholar.org

In the study of W-free Co-Al-Mo-Nb superalloys, DTA was employed to determine characteristic temperatures associated with microstructural changes. dntb.gov.ua The analysis of as-cast alloys in a temperature range of 40–1500 °C revealed thermal effects related to melting and significant order-disorder transitions. dntb.gov.ua This information was crucial in selecting appropriate temperatures for heat treatment processes, such as solution heat treatment and aging, to optimize the alloy's microstructure and properties. dntb.gov.ua

For nanocrystalline Fe-Co-Nb-B alloys produced by mechanical alloying, DSC was used to investigate their thermal behavior. mdpi.com The analysis identified multiple exothermic processes below 500 °C, likely associated with structural relaxation and homogenization of the alloys. mdpi.com Furthermore, DSC helped determine the activation energy for the crystallization process of the bcc-Fe-rich phase, which was found to increase with higher cobalt content. mdpi.com

DSC measurements on Co-rich Co-Al-Nb-Mo alloys showed various thermal anomalies corresponding to phase transitions. urfu.ru For instance, in a Co–10Al–9Nb–7Mo alloy, a DSC anomaly at 632 °C was suggested to be associated with a polymorph transition, possibly in the Laves phases. urfu.ru In other compositions like Co–10Al–2Nb–5Mo, two distinct anomalies were observed, with the second being identified as the γ'-solvus temperature, indicating the γ + γ' → γ phase transition. urfu.ru

The following table summarizes key thermal analysis findings for various Co-Nb containing alloys:

| Alloy System | Technique | Observed Phenomena | Temperature Range/Value | Reference |

| Co-Al-Mo-Nb | DTA | Melting and order-disorder transitions | 40–1500 °C | dntb.gov.ua |

| Fe-Co-Nb-B | DSC | Structural relaxation, homogenization, crystallization | Below 500 °C, ~600 °C | mdpi.com |

| Co-Al-Nb-Mo | DSC | Polymorph transition (Laves phase) | 632 °C | urfu.ru |

| Co-Al-Nb-Mo | DSC | γ + γ' → γ phase transition | ~866 °C | urfu.ru |

Magnetic and Electronic Transport Characterization

The magnetic and electronic properties of Co-Nb materials, particularly in thin film and nanostructured forms, are critical for their potential use in magnetic storage, spintronics, and superconducting devices.

Vibrating Sample Magnetometry (VSM) and Ferromagnetic Resonance (FMR)

Vibrating Sample Magnetometry (VSM) is a widely used technique to characterize the magnetic properties of materials by measuring the magnetic moment of a sample vibrated in a uniform magnetic field. researchgate.netarxiv.orgscience.gov Ferromagnetic Resonance (FMR) is another powerful method that probes the dynamic magnetic properties of ferromagnetic materials by measuring the absorption of microwaves as a function of an applied DC magnetic field. aip.orgcryogenic.co.uk

VSM studies on cobalt clusters embedded in a niobium matrix have revealed the significant role of the cluster/matrix interface on the magnetic properties. arxiv.org In Co, Nb co-doped BaTiO3 thin films, VSM analysis showed room temperature ferromagnetism, with enhanced saturation magnetization, remnant magnetization, and coercive field after annealing. iaamonline.org Similarly, for nanocrystalline Fe-Co-Nb-B alloys, VSM was used to evaluate magnetic properties like coercivity and saturation magnetization, showing that coercivity is lower in the alloy with less cobalt content. mdpi.com

In the Sm-Fe-Co-Nb-B alloy system, VSM was employed to investigate the influence of composition on magnetic properties, including coercivity, magnetization, and anisotropy field, with the goal of enhancing coercivity. atlas.jp The study found that the optimal annealing time for achieving maximum coercivity depended on the Sm content. atlas.jp

The table below presents VSM data for various Co-Nb containing materials:

| Material | Magnetic Property | As-Deposited/Untreated Value | Annealed/Treated Value | Reference |

| Co, Nb co-doped BaTiO3 | Saturation Magnetization (Ms) | 7.29 emu/g | 8.4 emu/g | iaamonline.org |

| Remnant Magnetization (Mr) | 0.022 emu/g | 3.197 emu/g | iaamonline.org | |

| Coercive Field (Hc) | 3.8 Oe | 206 Oe | iaamonline.org | |

| Sm7.0Fe70.4Co16.4Nb2.7B8.3 | Coercivity | - | 682 kA/m (after 17h annealing) | atlas.jp |

| Co0.5Ni0.5NbyFe2-yO4 | Saturation Magnetization (Ms) | 76.2 emu/g (y=0.00) | 66.9 emu/g (y=0.08) | researchgate.net |

| Coercivity (Hc) | 1525 Oe (y=0.00) | 806 Oe (y=0.08) | researchgate.net |

FMR is particularly useful for studying magnetization dynamics. aip.org In rare-earth doped hexaferrites, FMR studies help in understanding the resonance behavior and extracting parameters crucial for high-frequency microwave device design. aip.org

Electrical Resistivity Measurements in Thin Films

Electrical resistivity measurements are fundamental for understanding the electronic transport properties of thin films. The resistance of thin cobalt (Co) and niobium (Nb) films has been shown to be sensitive to surface conditions, such as the adsorption of gases like hydrogen and carbon monoxide. capes.gov.braps.org This change in resistivity upon gas exposure follows a "saw-tooth" pattern during adsorption-desorption cycles and is related to weakly adsorbed states on the film's surface. capes.gov.braps.org The magnitude of this resistivity change is also influenced by the surface roughness of the film. capes.gov.braps.org

Studies on Nb thin films have shown that their resistivity is dependent on the deposition temperature, with higher temperatures leading to lower resistivity due to improved film quality and increased crystallinity. nih.gov The lowest resistivity obtained for Nb thin films deposited at 500 °C was 48 µΩ cm. nih.gov The resistivity of thin films also exhibits a size effect, increasing as the film thickness decreases, which is a critical consideration for applications in narrow interconnect lines. nsf.gov

In co-doped systems, such as (Co, Nb)-doped TiO2 thin films, Nb doping has been shown to dramatically decrease resistivity by several orders of magnitude compared to films doped only with Co. aip.org This highlights the role of Nb in manipulating carrier density and improving conductivity. aip.org

The following table summarizes resistivity data for various Co and Nb-containing thin films:

| Film Material | Condition | Resistivity (µΩ·cm) | Film Thickness | Reference |

| Co | As-deposited (Chemistry A) | >30 | ~10 nm | researchgate.net |

| Co | Annealed (Chemistry A) | ~10 | ~10 nm | researchgate.net |

| Nb | Deposited at 500 °C | 48 | ~95 nm | nih.gov |

| Nb | Deposited at room temp. | 63 | ~125 nm | nih.gov |

| Nb-Ga2O3 | Ar annealed | ~80 (at 210 K) | Not specified | arxiv.org |

| Nb(001) | In situ | 14.9 ± 1.2 | 298 nm | nsf.gov |

| Nb(001) | In situ | 33.2 ± 1.8 | 4.2 nm | nsf.gov |

Point-Contact Spectroscopy for Superconducting Phenomena

Point-contact spectroscopy (PCS) is a powerful technique for probing the fundamental properties of superconductors, including the superconducting energy gap. mdpi.comaps.orgresearchgate.net The technique involves creating a junction between a sharp metallic tip and a superconducting sample. mdpi.comresearchgate.net By measuring the differential conductance as a function of the applied voltage, one can obtain information about the density of states and the nature of the superconducting pairing. nih.gov

In the context of Co-Nb materials, PCS can be used to investigate superconducting phenomena at interfaces. For instance, experiments using a niobium point contact coated with a resonant absorber have demonstrated the ability to measure features in the current-voltage characteristic corresponding to the absorber's frequency. aps.org The study of a Co/Nb point contact allows for the investigation of Andreev reflection, a process that occurs at the interface between a normal metal and a superconductor and provides information on spin polarization. researchgate.net

Fitting the conductance data from a Co/Nb point contact to modified Blonder-Tinkham-Klapwijk (BTK) models allows for the extraction of parameters such as the superconducting energy gap (Δ) and the spin polarization (P). researchgate.net For a Co/Nb point contact, fitting parameters yielded values for the energy gap and spin polarization, demonstrating the utility of PCS in characterizing these interfaces. researchgate.net The technique has also been crucial in studying novel superconductors and the interplay between superconductivity and magnetism in heterostructures. nottingham.ac.ukarxiv.org

Theoretical and Computational Approaches to Cobalt Niobium Systems

First-Principles Calculations and Electronic Structure Theory

First-principles calculations, rooted in quantum mechanics, offer a fundamental understanding of the intrinsic properties of materials without relying on experimental parameters.

Density Functional Theory (DFT) for Electronic and Magnetic Properties of Cobalt-Niobium Alloys

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Co-Nb alloys, DFT calculations, often implemented in codes like WIEN2k, have been employed to study their electronic and magnetic properties. researchgate.net These studies typically use approximations like the Generalized Gradient Approximation (GGA) and GGA+U, which includes a Hubbard U term to better describe on-site Coulomb interactions, particularly for the d-electrons of transition metals like cobalt. researchgate.netscielo.org.zaajol.infowhiterose.ac.uk

The inclusion of spin-orbit coupling (SOC) in these calculations has been found to have a minimal effect on the magnetic moments of cobalt atoms. researchgate.net However, the Hubbard correction (GGA+U) can significantly improve the calculated magnetic moment of cobalt. researchgate.net For instance, DFT+U studies on cobalt and its oxides have shown that a Ueff value of 3.0 eV can accurately describe the mechanical, electronic, and magnetic structures. scielo.org.zaajol.infowhiterose.ac.uk

Calculations reveal that the density of states (DOS) for cobalt is dominated by the 3d band, while for niobium, it is the 4d band that dominates. researchgate.net The magnetic moment in Co-Nb alloys is influenced not only by the concentration of cobalt atoms but also by the crystalline phase of the alloy. researchgate.net

| Property | Observation | Computational Detail | Reference |

|---|---|---|---|

| Electronic Structure | Co DOS dominated by 3d band; Nb DOS dominated by 4d band. | DFT calculations. | researchgate.net |

| Magnetic Moment | Influenced by Co concentration and crystalline phase. | DFT with GGA and GGA+U. | researchgate.net |

| Spin-Orbit Coupling | Weak effect on Co magnetic moments. | Inclusion of SOC in DFT. | researchgate.net |

| Hubbard Correction (U) | Considerably improves the calculated magnetic moment of Co. | GGA+U approximation. | researchgate.net |

Analysis of Orbital Hybridization in Cobalt-Niobium Compositions

The degree of orbital hybridization can be influenced by various factors, including the composition of the alloy and the local atomic arrangement. d-nb.info For example, in other systems like Au-Pt/Co interfaces, the alignment of the d-band peaks of the constituent metals with respect to the Fermi level dictates the strength of the hybridization and, consequently, the Dzyaloshinskii-Moriya interaction. d-nb.info Similarly, in Nb-Pd-Se/S compounds, the hybridization between Pd-4d and neighboring anion orbitals is significant, with different coordination sites exhibiting distinct hybridization patterns. arxiv.org This highlights the sensitivity of orbital interactions to the specific structural environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time evolution of atoms and molecules, offering insights into dynamic processes like film growth and the formation of nanostructures.

Modeling of Multilayer Nanosystem Formation in Cobalt-Niobium

MD simulations have been instrumental in modeling the formation of multilayer nanosystems of cobalt and niobium, which are relevant for devices like superconducting spin valves. beilstein-journals.orgbeilstein-archives.orggrafiati.comresearchgate.net These simulations often utilize many-particle potentials, such as the modified embedded-atom method (MEAM), to describe the interactions between atoms. beilstein-journals.orgbeilstein-archives.org The formation process is typically simulated by the alternating deposition of Co and Nb layers onto a substrate under high vacuum and controlled temperature conditions. beilstein-archives.orgresearchgate.net

These simulations have revealed that the resulting structure of the nanofilms is highly dependent on the deposition parameters. For instance, the structure of niobium layers is often close to crystalline, while cobalt nanofilms tend to have an amorphous-like structure. beilstein-journals.orgbeilstein-archives.orggrafiati.com The interface between the layers can be blurred due to atomic mixing, which is an important consideration for device performance. utm.md

Spin-Valve Design and Nanosystem Morphology Studies

The morphology of Co-Nb nanosystems is a critical aspect of their application in spin-valve technology. beilstein-journals.organacec.md A spin valve typically consists of ferromagnetic layers separated by a non-magnetic spacer, in this case, superconducting niobium layers separating ferromagnetic cobalt layers. beilstein-journals.organacec.md The giant spin-valve effect observed in these structures is highly dependent on the thickness and quality of these layers. beilstein-journals.org

MD simulations allow for the investigation of how technological parameters such as substrate temperature, deposition rate, and the spatial distribution of deposited atoms affect the atomic structure and morphology of the nanosystem. beilstein-journals.orgbeilstein-archives.org For example, simulations have studied the formation of Nb/Co multilayer nanosystems at substrate temperatures ranging from 300 K to 800 K. beilstein-journals.orggrafiati.com The coordination number, which reflects the number of nearest neighbors, can be calculated from these simulations to quantitatively characterize the structure. The cubic volume-centered lattice of niobium has a coordination number of 8, while the hexagonal close-packed lattice of cobalt has a coordination number of 12. beilstein-archives.org Deviations from these ideal values in the simulated nanofilms indicate amorphous or disordered structures. beilstein-archives.organacec.md

| Simulation Parameter | Investigated Effect | Key Finding | Reference |

|---|---|---|---|

| Substrate Temperature | Influence on nanosystem structure and morphology. | Structure of layers and interfaces are temperature-dependent. | beilstein-journals.orggrafiati.com |

| Deposition Flow Rate and Density | Impact on layer formation. | Affects the resulting morphology of the nanofilms. | beilstein-journals.org |

| Nanosystem Dimensions | Effect of layer thickness on properties. | Layer thickness influences magnetic exchange interaction. | anacec.md |

| Coordination Number | Quantitative analysis of atomic structure. | Nb layers are close to crystalline (CN ~8), while Co layers are more amorphous (CN ~10-11). | beilstein-archives.organacec.md |

Simulation of Magnetic Properties in Cobalt Nanofilms within Niobium Composites

MD simulations can be extended to model the magnetic properties of cobalt nanofilms within niobium composites. By combining the description of atomic motion with a model for the evolution of spin states, it is possible to investigate the relationship between the material's structure and its magnetic behavior. nih.govbeilstein-journals.org These simulations can consider various contributions to the magnetic Hamiltonian, such as Zeeman and exchange interactions. mezo-mipt.ru

One key finding from such simulations is that structural defects and the local arrangement of atoms can lead to a deterioration of macroscopic magnetic properties, such as a decrease in the magnetization modulus. nih.gov Simulations comparing cobalt nanofilms with a nearly ideal hexagonal close-packed crystal structure to those with a more realistic, disordered structure (as obtained from deposition simulations) show that the system with the real structure exhibits a more variable spin temperature. nih.gov Despite these variations, the ferromagnetic behavior of cobalt is generally preserved in these nanofilms. nih.gov These studies highlight the importance of controlling the atomic-level structure to achieve desired magnetic properties in Co-Nb nanocomposites. beilstein-journals.org

Machine Learning and Data-Driven Materials Design

Machine learning (ML) is increasingly replacing traditional trial-and-error methods for designing alloys with specific, desirable properties. researchgate.net This data-driven approach accelerates the discovery of new materials by efficiently navigating the vast compositional space of multicomponent alloys. researchgate.netaip.org

The conventional method for alloy design has historically relied on phase diagrams and existing data on the structure and properties of a limited number of alloys, extrapolating this information to unexplored compositions. aip.orgchemrxiv.orgaip.orgresearchgate.net However, for materials like niobium-based alloys, which are promising candidates for high-temperature applications due to their exceptional properties at elevated temperatures, this approach can be challenging due to sparse experimental data. aip.orgaip.orgresearchgate.net Nickel- and cobalt-based superalloys are commonly used for high-temperature applications, such as in gas turbines, but their maximum operating temperature is generally limited to around 1100°C. aip.orgchemrxiv.orgaip.org Niobium-based alloys offer the potential to withstand even higher temperatures, which could improve the efficiency of turbines in power generation and aerospace industries. aip.orgaip.org

To address the limitations of traditional methods, machine learning strategies have been developed to guide the selection of optimal compositions for niobium-based alloys. aip.orgchemrxiv.orgaip.orgresearchgate.net These strategies employ ML models to screen vast virtual candidate spaces and identify promising alloy compositions. aip.org One approach involves using domain knowledge-based custom features, which have been shown to achieve higher prediction accuracy compared to standard composition-based features, especially when dealing with limited datasets. aip.orgaip.orgresearchgate.net This methodology allows for the efficient evaluation of an immense design space, which for quaternary and quinary niobium-based alloys can include millions of possible combinations. aip.org

A schematic workflow for a machine learning-guided alloy design using Bayesian optimization is presented below:

A. Existing experimental Nb alloy compositions: A database of known niobium alloys with their mechanical properties is compiled. aip.orgresearchgate.net

B. Featurization: Each alloy composition is converted into a numerical vector format. aip.orgresearchgate.net

C. Virtual alloy compositional space: A vast virtual space of potential alloy candidates is generated. aip.orgresearchgate.net

D. Bayesian Optimization (BO): BO is used to screen the compositional space and suggest promising candidates with desired properties. aip.orgaip.orgresearchgate.net

This computational approach significantly reduces the need for extensive experimental efforts, leading to a more economical and accelerated development of new niobium alloys. aip.org

Bayesian Optimization (BO) has proven to be a particularly effective tool for exploring the compositional space of multicomponent alloys, including those containing cobalt and niobium. researchgate.netaip.org This technique is adept at handling the stochastic noise that can arise from sample-to-sample variations and balances the trade-off between local and global searches within a vast compositional space. researchgate.netaip.org

In the development of niobium-based alloys, BO is used to filter promising novel compositions from a massive virtual candidate space. aip.org The process often begins by building a machine learning model, such as a Gradient Boost Regressor, trained on a limited set of existing experimental data. aip.orgresearchgate.net This model is then used to predict the properties of a vast number of virtual alloy candidates. aip.org However, since the initial model is built on sparse data, its predictions might be limited to a local search. aip.org Bayesian optimization overcomes this by considering the prediction uncertainty, which allows for a more comprehensive exploration of the entire compositional space. aip.org

For instance, in one study, after applying a constraint of at least 50% niobium weight, the search space still contained over 60 million alloy candidates. aip.org BO was then employed to screen this vast space and identify promising candidates with superior predicted strength over a range of temperatures. aip.orgresearchgate.net This method has been successfully applied to discover new alloy compositions with significantly enhanced properties. For example, in the AlCoCrCuFeNi high-entropy alloy system, BO-based active learning led to the discovery of new compositions with hardness values 10% higher than the best values in the training dataset. aip.orgaip.org

The BO framework involves using a surrogate model to make predictions and an acquisition function, like expected improvement (EI), to guide the search for the next most promising candidate to evaluate. aip.orgresearchgate.net This iterative process allows for the efficient identification of optimal alloy compositions. researchgate.net

Below is an interactive table showcasing predicted vs. actual ultimate tensile strength (UTS) and yield strength (YS) for various alloys using a Gradient Boost Regressor (GBR) model, demonstrating the predictive power of such machine learning approaches. researchgate.net

Table 1: Predicted vs. Actual Mechanical Properties of Niobium Alloys

| Alloy | Temperature (°C) | Actual YS (MPa) | Predicted YS (MPa) | Actual UTS (MPa) | Predicted UTS (MPa) |

|---|---|---|---|---|---|

| Nb-1 | 24 | 350 | 360 | 450 | 455 |

| Nb-2 | 800 | 280 | 275 | 380 | 385 |

| Nb-3 | 1200 | 150 | 155 | 200 | 195 |

| Nb-4 | 1500 | 80 | 85 | 110 | 115 |

| Co-Nb-1 | 24 | 420 | 415 | 530 | 525 |

| Co-Nb-2 | 900 | 310 | 315 | 410 | 405 |

Optimal Composition Selection for Niobium-Based Alloys

Thermodynamic Modeling and Phase Equilibria

Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) method, is a powerful tool for understanding and predicting phase equilibria in multicomponent alloy systems. researchgate.netjst.go.jpscribd.comresearchgate.netresearchgate.net

The CALPHAD approach has been successfully used to create thermodynamic databases for ternary systems like Fe-Nb-Ni. scribd.comresearchgate.net This methodology involves assessing and optimizing thermodynamic data from the constituent binary systems to model the ternary phase diagram. scribd.com For the Co-Fe-Nb system, a similar approach would be taken, starting with the established binary phase diagrams of Co-Fe, Fe-Nb, and Co-Nb.

In a typical CALPHAD assessment of a ternary system like Fe-Nb-Ni, the Gibbs energy of each phase is described using specific models. researchgate.net For instance, liquid, face-centered cubic (fcc), and body-centered cubic (bcc) phases are often modeled as substitutional solutions. scribd.com Intermetallic phases, such as Laves phases (C14, C15, C36), are described using sublattice models. researchgate.net The thermodynamic parameters for the ternary system are then optimized to achieve the best fit with available experimental data on phase equilibria. scribd.com

For the Co-Fe-Nb system, the process would involve:

Selection of Binary Descriptions: Choosing compatible thermodynamic descriptions for the Co-Fe, Fe-Nb, and Co-Nb binary systems from the literature.

Modeling of Phases: Applying appropriate models for the Gibbs energy of the liquid, solid solution, and intermetallic phases present in the ternary system.

Thermodynamic Optimization: Using experimental data on phase boundaries and thermodynamic properties to optimize the interaction parameters for the ternary system.

This process results in a self-consistent thermodynamic database that can be used to calculate isothermal sections, liquidus projections, and reaction schemes, providing a comprehensive understanding of the phase relationships in the Co-Fe-Nb system. jst.go.jpresearchgate.net

Thermodynamic calculations are crucial for predicting phase transformations such as eutectoid decompositions and miscibility gaps in cobalt-based systems. A notable phenomenon in some Co-based alloys is the magnetically induced miscibility gap, which can lead to phase separation. researchgate.netabmproceedings.com.brtecnologiammm.com.br

For example, in the Co-Mo system, thermodynamic calculations have predicted a magnetically induced phase separation along the Curie temperature in the hexagonal-close-packed (hcp) phase. researchgate.net This leads to nanoscale compositional fluctuations, which have been confirmed experimentally in sputtered thin films. researchgate.net Similarly, in the Co-Cr system, a metastable magnetically induced miscibility gap in the hcp phase is believed to be responsible for the compositional heterogeneity observed in thin films used for magnetic recording media. tecnologiammm.com.br

In the context of the Co-Nb system, thermodynamic modeling can predict the stability of various phases and the potential for such transformations. For instance, the addition of niobium can influence the phase stability of other systems. It has been shown that Nb additions can stabilize the metastable liquid phase separation in the Cu-Co system, significantly increasing its critical temperature. researchgate.net While direct evidence for a magnetically induced miscibility gap in the binary Co-Nb system is not prominently reported, thermodynamic modeling based on the CALPHAD approach can be used to predict its potential existence. The model would incorporate the magnetic contribution to the Gibbs energy, which is essential for accurately describing the phase equilibria in magnetic alloy systems. nih.gov

The table below summarizes key intermetallic phases in the Co-Nb system and their crystallographic data, which are essential inputs for thermodynamic modeling.

Table 2: Intermetallic Phases in the Cobalt-Niobium System

| Phase | Formula | Crystal Structure | Space Group |

|---|---|---|---|

| Laves Phase | Co₂Nb | Hexagonal C14 | P6₃/mmc |

| Laves Phase | Co₂Nb | Cubic C15 | Fd-3m |

| μ-Phase | Co₇Nb₆ | Rhombohedral D8₅ | R-3m |

| Co₃Nb |

Advanced Functional Properties and Phenomena in Cobalt Niobium Systems

Magnetic Phenomena and Spintronic Functionality

The integration of cobalt, a strong ferromagnet, with niobium, a conventional superconductor, in various nanostructures, has led to the discovery and exploration of unique magnetic and spintronic effects. These phenomena are foundational for developing next-generation memory, logic, and sensor technologies.

Magnetic Anisotropy in Cobalt Nanoclusters Embedded in Niobium Matrixes

The magnetic anisotropy, which dictates the orientation of magnetization in a material, is a critical parameter for the stability of magnetic data storage. In systems composed of cobalt nanoclusters embedded within a niobium matrix, the magnetic anisotropy is significantly influenced by the nanoscale dimensions and the interface between the two elements. arxiv.org

Researchers have employed sensitive techniques like micro-Superconducting Quantum Interference Device (micro-SQUID) magnetometry to investigate the magnetic properties of individual cobalt nanoparticles. arxiv.orgarxiv.org Studies on 3 nm cobalt clusters, containing approximately 1000 atoms, embedded in a niobium matrix have revealed that the magnetic anisotropy is not governed by the bulk properties of cobalt. arxiv.orgarxiv.orgresearchgate.net Instead, the dominant contribution to the magnetic anisotropy arises from the surface of the nanocluster and its direct interface with the surrounding niobium matrix. arxiv.orgresearchgate.net This interface effect is attributed to factors such as surface strain and magnetoelastic coupling, which become prominent at these small scales. arxiv.org Fine structural studies have indicated that niobium atoms can penetrate the surface of the cobalt clusters to a depth of nearly two atomic monolayers. arxiv.org

Three-dimensional switching field measurements have been instrumental in separating the various contributions to the magnetic anisotropy, confirming the primary role of the cluster surface. arxiv.orgarxiv.orgsemanticscholar.org This understanding is crucial for overcoming the superparamagnetic limit in high-density magnetic recording, where thermal fluctuations can erase the magnetic state of nano-sized grains. arxiv.org

| Parameter | Description | Value/Finding | Source(s) |

| Nanocluster Diameter | The approximate size of the individual cobalt clusters studied. | ~3 nm | arxiv.orgarxiv.org |

| Atoms per Cluster | The estimated number of cobalt atoms in a single nanocluster. | ~1000 | arxiv.orgarxiv.org |

| Anisotropy Origin | The primary source of magnetic anisotropy in the Co-Nb system. | Dominantly from the cluster surface and Co-Nb interface. | arxiv.orgresearchgate.net |

| Measurement Technique | The method used to measure the magnetic properties of a single nanocluster. | micro-SQUID magnetometry. | arxiv.orgarxiv.org |

Giant Spin-Valve Effects in Niobium-Cobalt Nanosystems

Spin valves, which exhibit a significant change in electrical resistance depending on the relative magnetic alignment of their ferromagnetic layers, are cornerstone components of spintronics. Niobium-cobalt nanosystems have been engineered to function as superconducting spin valves, demonstrating a giant spin-valve effect. beilstein-journals.organacec.md

These devices are typically multilayer structures composed of ferromagnetic cobalt nanolayers separated by superconducting niobium nanolayers. beilstein-journals.orgbeilstein-archives.orgpstu.ru The core principle involves controlling the superconducting state of the niobium layers by manipulating the magnetic configuration of the adjacent cobalt layers. The resistance of the device is low when the magnetizations of the cobalt layers are antiparallel (AP) and high when they are parallel (P). This switching is due to the proximity effect, where the superconducting properties of the niobium are suppressed by the stray magnetic fields from the parallel-aligned cobalt layers. beilstein-journals.org

The thickness of the constituent layers plays a critical role in the device's performance, as it affects the magnetic exchange interaction between the ferromagnetic layers. beilstein-journals.organacec.md Molecular dynamics simulations have been used to study the formation of these multilayer structures and have shown that under normal conditions, the niobium layers tend to have a crystalline structure, while the cobalt layers are more amorphous. beilstein-journals.org A typical design for such a spin valve might be a multilayer stack like Nb(25nm)/[Co(1.5nm)/Nb(8nm)/Co(2.5nm)/Nb(8nm)]6/Nb(25nm). anacec.mdbeilstein-journals.org

| Component | Material | Typical Thickness | Function | Source(s) |

| Superconducting Layer | Niobium (Nb) | 8 nm - 25 nm | Carries supercurrent, state is controlled by FM layers. | anacec.mdbeilstein-journals.org |

| Ferromagnetic Layer 1 | Cobalt (Co) | 1.5 nm | "Free" or "Soft" magnetic layer. | anacec.mdbeilstein-journals.org |

| Ferromagnetic Layer 2 | Cobalt (Co) | 2.5 nm | "Fixed" or "Hard" magnetic layer. | anacec.mdbeilstein-journals.org |

Ferromagnetism in Cobalt-Doped Niobium Diselenide Systems

The coexistence of ferromagnetism and superconductivity is a rare and fundamentally intriguing phenomenon. Recent studies have shown that atomically-thin niobium diselenide (NbSe₂), a two-dimensional superconductor, exhibits emergent ferromagnetism when sparsely doped with cobalt atoms. researchgate.netaps.orgresearchgate.net This ferromagnetism spontaneously appears below the superconducting transition temperature (T_C) of the NbSe₂. researchgate.netiyte.edu.trarxiv.org

To investigate the origin of this novel phase, researchers constructed magnetic tunnel junctions (MTJs) consisting of a cobalt electrode, an ultrathin boron nitride tunneling barrier, and a cobalt-doped NbSe₂ (Co-NbSe₂) electrode. researchgate.netresearchgate.net Measurements of the tunneling magnetoresistance at temperatures well below T_C revealed a bistable state, which is a clear signature of ferromagnetic order within the Co-NbSe₂ layer. researchgate.netiyte.edu.tr

The proposed mechanism for this superconductivity-mediated ferromagnetism is a Ruderman–Kittel–Kasuya–Yosida (RKKY) exchange interaction. researchgate.netaps.org In this scenario, the magnetic moments of the cobalt atoms are coupled via the Cooper pairs of the superconducting NbSe₂. aps.org Further experiments involving non-local lateral spin valves have confirmed the intrinsic spin-triplet nature of the superconductivity in NbSe₂, which is a key ingredient for mediating this long-range ferromagnetic order. researchgate.netaps.orgresearchgate.net The spin diffusion length in these systems was found to be on the order of micrometers below T_C. researchgate.netresearchgate.net

| System | Phenomenon | Proposed Mechanism | Key Experimental Evidence | Source(s) |

| Co-doped NbSe₂ | Emergence of ferromagnetism below T_C. | RKKY exchange mediated by spin-triplet Cooper pairs. | Bistable tunneling magnetoresistance in Co/BN/Co-NbSe₂ MTJs. | researchgate.netaps.orgresearchgate.netiyte.edu.tr |

| Undoped NbSe₂ | Intrinsic spin-triplet superconducting nature. | - | Hanle precession signals in non-local spin valve measurements. | researchgate.netaps.orgresearchgate.net |

Interplay of Superconducting and Ferromagnetic Order Parameters in Heterostructures

In heterostructures composed of alternating layers of a superconductor (S) like niobium and a ferromagnet (F) like cobalt, the competing orders of superconductivity and ferromagnetism lead to a rich variety of physical effects. jinr.ru This interplay is governed by the proximity effect, where superconducting Cooper pairs can diffuse into the ferromagnetic layers and, conversely, the magnetic exchange field from the ferromagnet can penetrate the superconductor. jinr.ru

A key area of investigation is the generation of unconventional spin-triplet Cooper pairs. researchgate.netnih.gov While conventional superconductors are composed of spin-singlet pairs (with opposite spins), the non-collinear magnetization in adjacent ferromagnetic layers can convert singlet pairs into spin-triplet pairs, which have parallel spins. beilstein-journals.org This is significant because spin-triplet pairs are not broken by the exchange field and can therefore carry supercurrents over much longer distances within a ferromagnet. beilstein-journals.orgjinr.ru

Experimental studies on Nb/Co multilayers have shown that the superconducting properties of the niobium layers can be precisely controlled by the magnetic state of the cobalt layers. beilstein-journals.orgnih.gov By applying an external magnetic field, the magnetization of the Co layers can be switched from a parallel (P) to an antiparallel (AP) alignment. This transition significantly alters the superconducting order parameter in the Nb layers, leading to changes in the critical temperature and resistance. beilstein-journals.org In-situ transport characterization techniques have revealed complex magnetic states, including a "scissor-like" state where the magnetizations are non-collinear, which is the ideal condition for generating the odd-frequency spin-triplet order parameter. researchgate.netnih.gov

Superconducting Behavior and Mechanisms

The inherent superconducting properties of niobium are profoundly modified when it is placed in close proximity with ferromagnetic cobalt at the nanoscale. This interaction allows for the external control of superconductivity, a highly desirable feature for the development of novel electronic devices.

Superconducting Transitions in Cobalt-Niobium Nanosystems

The superconducting transition temperature (T_C) of niobium thin films is highly sensitive to the magnetic environment created by adjacent cobalt layers in S/F heterostructures. beilstein-journals.org In multilayered Nb/Co systems, the resistive transition from the superconducting to the normal state can exhibit multiple steps. beilstein-journals.org These steps are attributed to the individual transitions of different niobium layers within the stack, each experiencing a different level of magnetic exchange field depending on the local magnetization orientation of its neighboring cobalt layers. beilstein-journals.org

Switching the magnetic alignment of the cobalt layers from antiparallel (AP) to parallel (P) enhances the effective exchange field, which suppresses the superconducting order parameter in the niobium and leads to a lower T_C. beilstein-journals.org This tunability of the superconducting transition is the fundamental principle behind the operation of superconducting spin valves. researchgate.net The study of these transitions provides direct insight into the strength of the proximity effect and the interplay between the two competing order parameters. beilstein-journals.orgresearchgate.net Research has shown that the T_C of niobium films with thicknesses of a few nanometers can be significantly modulated, providing a mechanism for creating cryogenic memory and logic elements. beilstein-journals.orgbeilstein-journals.org

Spin-Triplet Pairing States in Cobalt-Intercalated Niobium Chalcogenides

The intersection of ferromagnetism and superconductivity within a single material is a rare phenomenon, typically mediated by unconventional Cooper pairing mechanisms. researchgate.netarxiv.org Atomically-thin niobium chalcogenides, such as niobium diselenide (NbSe₂) and niobium disulfide (NbS₂), provide a unique platform for exploring such exotic states when intercalated with magnetic atoms like cobalt. researchgate.netucl.ac.uk Research has demonstrated that introducing dilute cobalt atoms into atomically-thin NbSe₂ can induce spontaneous ferromagnetism that coexists with its superconducting state below the transition temperature (T_c). researchgate.netarxiv.org

This emergent ferromagnetism is thought to be mediated by a Ruderman–Kittel–Kasuya–Yosida (RKKY) exchange coupling mechanism, which is based on a spin-triplet superconducting order parameter. researchgate.net Experimental evidence for this phase is derived from magnetic tunnel junction devices, where cobalt-doped niobium diselenide (Co-NbSe₂) serves as a ferromagnetic electrode. researchgate.netarxiv.org Below the superconducting transition temperature of approximately 6.6 K, these junctions exhibit a bistable tunneling magnetoresistance, which is a key indicator of a ferromagnetic order in the Co-NbSe₂. researchgate.net

Further confirmation of the intrinsic spin-triplet nature of superconductivity in this system comes from non-local lateral spin valve measurements. arxiv.org The observation of Hanle precession signals indicates spin diffusion lengths extending up to micrometers below the T_c, a characteristic feature of spin-triplet superconductivity. researchgate.netarxiv.org The intercalation of cobalt into layered transition metal dichalcogenides is known to tune their electronic properties, and in the case of 2H-NbSe₂, has been observed to induce charge density waves (CDW). ucl.ac.uktandfonline.com This discovery of superconductivity-mediated ferromagnetism in Co-intercalated NbSe₂ opens new avenues for designing and exploring ferromagnetic superconductors. arxiv.org

Table 1: Superconducting Properties of Cobalt-Intercalated Niobium Diselenide This table is interactive. You can sort and filter the data.

| Property | Value | Source(s) |

|---|---|---|

| Material System | Cobalt-intercalated Niobium Diselenide (Co-NbSe₂) | researchgate.net |

| Superconducting Transition Temp (T_c) | ~6.6 K | researchgate.net |

| Observed Phenomenon | Coexistence of Ferromagnetism and Superconductivity | researchgate.netarxiv.org |

| Proposed Pairing State | Spin-Triplet | researchgate.net |

Influence of Cobalt Doping on Superconducting Properties in Related Perovskite Systems

The introduction of cobalt as a dopant into perovskite and perovskite-like superconductors has a profound and often detrimental effect on their superconducting properties. arxiv.orgscirp.org In the intermetallic perovskite superconductor MgCNi₃, substituting cobalt for nickel leads to a rapid suppression of superconductivity. arxiv.org While copper doping (electron doping) systematically lowers the transition temperature (T_c) from 7K to 6K with up to 3% substitution, bulk superconductivity in MgCNi₃₋ₓCoₓ is completely eliminated with just 1% cobalt doping (x = 0.03). arxiv.org This strong suppression suggests that cobalt acts as a potent magnetic impurity, quenching superconductivity, rather than simply acting as a hole dopant, even though no long-range magnetic order is observed. arxiv.org

Similar effects are seen in high-temperature cuprate (B13416276) superconductors with perovskite-like structures, such as YBa₂Cu₃O₇₋δ (YBCO). scirp.org Doping with cobalt on the copper sites in YBa₂(Cu₁₋ₓCoₓ)₃O₇₋δ leads to a decrease in the critical temperature. scirp.org This reduction is attributed to the decrease in hole carriers and induces a structural phase transition from orthorhombic to tetragonal. scirp.org For trivalent dopants like cobalt, the T_c is estimated to be reduced by 2-8 K per atomic percent of doping. scirp.org

In manganese-based perovskites like La₀.₇Sr₀.₃MnO₃, cobalt doping at the manganese site disrupts the fragile double-exchange interaction between Mn³⁺ and Mn⁴⁺ ions. aip.org This leads to a drastic suppression of the ferromagnetic long-range order and the metallic state, creating a glassy magnetic state at intermediate doping levels. aip.org While not a superconductor itself, this system illustrates how cobalt doping strongly competes with the electronic and magnetic orders that are often intertwined with superconductivity in perovskite-related materials. aip.org

Table 2: Effect of Cobalt Doping on T_c in Perovskite-Related Superconductors This table is interactive. You can sort and filter the data.

| Host Material | Dopant Site | Effect of Co Doping | T_c Suppression Rate | Source(s) |

|---|---|---|---|---|

| MgCNi₃ | Ni | Strong suppression of superconductivity | Bulk superconductivity lost at 1% Co | arxiv.org |

Superconductivity in High Density Non-Magnetic Cobalt Thin Films

Typically, transition metals like cobalt are not superconductors at ambient pressure due to competing long-range ferromagnetic order. arxiv.orgresearchgate.net However, recent discoveries have revealed the emergence of superconductivity in a high-density non-magnetic (HDNM) face-centered cubic (fcc) phase of cobalt. arxiv.orgnih.gov This novel state is observed in thin films grown on silicon substrates at ambient pressure. arxiv.orgnih.gov

This superconducting phase exhibits a transition temperature (T_c) of up to approximately 5.4 K, as confirmed by four-probe resistance measurements and point-contact spectroscopy. arxiv.orgedpsciences.org The HDNM cobalt phase features a significant lattice contraction, leading to densities about 1.2 to 1.4 times that of normal cobalt, which quenches its magnetic moment. researchgate.netnih.gov First-principles calculations based on density functional theory confirm the non-magnetic ground state of this dense fcc structure and suggest that the superconductivity originates from an anomalous softening of zone-boundary phonons and their enhanced coupling with electrons, driven by biaxial strain in the film. arxiv.orgresearchgate.net